4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group, an ethylphenyl group, and two methylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro and ethylphenyl groups.
4-chloro-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but without the ethylphenyl group.
Uniqueness
4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro group and ethylphenyl group can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23ClN2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-4-19-7-5-6-8-22(19)28-25(21-15-11-18(3)12-16-21)23(26)24(27-28)20-13-9-17(2)10-14-20/h5-16H,4H2,1-3H3 |
InChI Key |
QJIQFXUOZCSNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC=C(C=C3)C)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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